Acamprosate calcium
Overview
Description
Acamprosate Calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience . It’s thought that it primarily works by decreasing the excessive excitation that accompanies alcohol dependence .
Synthesis Analysis
The preparation of Acamprosate Calcium is generally based on a three-step process . A direct, scalable, one-pot procedure for the preparation of calcium acamprosate has been developed . This entails the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .
Molecular Structure Analysis
Acamprosate Calcium has the molecular formula C10H20CaN2O8S2 . The molecular structure is related to biologically active amino acids such as Taurine (NH2-CH2-CH2-SO3H), Gamma-aminobutyric acid (GABA), (NH-CH2-CH2-CH2-COOH) .
Scientific Research Applications
Treatment of Alcohol Dependence
Acamprosate calcium is a well-established drug for the treatment of alcohol dependence . It is thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcohol withdrawal . It has been shown to suppress alcohol drinking in experimental animals and promote abstinence in large, well-designed trials .
2. Mechanism of Action in Alcoholism Treatment Acamprosate belongs to a small but growing group of centrally acting medications that have modest but well-supported beneficial effects in the treatment of alcohol addiction . When administered to non-dependent rats, acamprosate did not suppress alcohol consumption. However, when voluntary consumption was escalated, as happens both in experimental animals and patients following a prolonged history of physical dependence, acamprosate treatment was able to bring drinking levels back to normal, non-escalated levels .
Drug Development and Manufacturing
Acamprosate calcium is prepared through a direct, scalable, one-pot procedure entailing the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide (from acetamide and potassium tert-butoxide) in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .
Quality Testing and Assays
Acamprosate calcium is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
Conductometric Estimation
A simple, precise, rapid, low-cost conductometric method was developed and validated for the estimation of acamprosate calcium in pure and pharmaceutical formulation .
GABA Agonist
Acamprosate calcium is a GABA γ-aminobutyric acid agonist . This means it can bind to GABA receptors in the brain, which may be part of its mechanism of action in treating alcohol dependence.
Mechanism of Action
Target of Action
Acamprosate calcium, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABA-ergic system and the glutamate system within the central nervous system (CNS) .
Mode of Action
Acamprosate calcium appears to increase the activity of the GABA-ergic system and decrease the activity of glutamate within the CNS . It is thought to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .
Biochemical Pathways
Acamprosate calcium is thought to stabilize chemical signaling in the brain that would otherwise be disrupted by alcohol withdrawal . It likely affects the NMDA receptors and calcium channels , which are involved in the glutaminergic neuron activity . This restoration of normal glutaminergic neuron activity is believed to be one of the key biochemical pathways affected by acamprosate calcium .
Pharmacokinetics
Acamprosate calcium has a bioavailability of 11% . The elimination half-life of acamprosate calcium ranges from 20 to 33 hours . These ADME properties impact the bioavailability of acamprosate calcium, influencing its therapeutic effects.
Result of Action
Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent individuals . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .
Action Environment
The efficacy of acamprosate calcium can be influenced by environmental factors such as the robustness of treatment services . For instance, acamprosate tends to work more poorly outside of Europe where treatment services are less robust . Additionally, the drug is primarily removed by the kidneys, so a dose reduction is suggested in those with moderately impaired kidneys .
Safety and Hazards
Future Directions
Acamprosate Calcium is currently used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . Future research directions include further understanding of the precise mechanism of action of Acamprosate , and improving the rates of adherence reported in randomised controlled clinical trials of Acamprosate .
properties
IUPAC Name |
calcium;3-acetamidopropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVGWDNTAWHSKI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CaN2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-76-9 (Parent) | |
Record name | Acamprosate calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047529 | |
Record name | 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acamprosate calcium | |
CAS RN |
77337-73-6 | |
Record name | Acamprosate calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acamprosate calcium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium(2+) 3-(acetylamino)propanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACAMPROSATE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59375N1D0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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